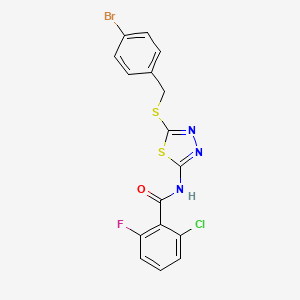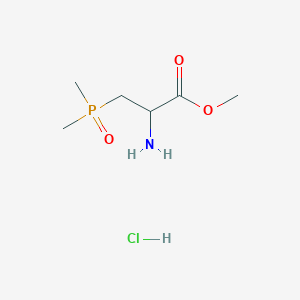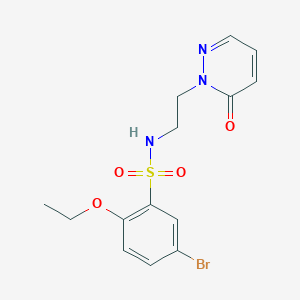
N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-chloro-6-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such compounds typically involves reactions between different smaller molecules or functional groups. The exact process would depend on the specific reactants and conditions used .Molecular Structure Analysis
The molecular structure of a compound refers to the arrangement of atoms within the molecule. This can often be determined using techniques like X-ray crystallography .Chemical Reactions Analysis
This would involve studying how the compound reacts with other substances. The types of reactions a compound can undergo often depend on its functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like its melting point, boiling point, solubility in different solvents, and reactivity with other chemical species .Scientific Research Applications
Antimicrobial and Antioxidant Activities : A study by Menteşe, Ülker, and Kahveci (2015) synthesized derivatives of benzimidazole, including those containing 1,3,4-thiadiazole, and evaluated their antimicrobial and antioxidant activities. They found that some derivatives showed significant ABTS scavenging activities, indicating potential as antioxidants. Additionally, certain derivatives were effective against both Gram-positive and Gram-negative bacteria (Menteşe, Ülker, & Kahveci, 2015).
Photodynamic Therapy for Cancer : Pişkin, Canpolat, and Öztürk (2020) developed a zinc phthalocyanine substituted with a derivative containing 1,3,4-thiadiazole. The compound displayed properties useful for photodynamic therapy, a treatment method for cancer, including high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).
Anti-Helicobacter pylori Activity : A study by Mohammadhosseini et al. (2009) synthesized 1,3,4-thiadiazole derivatives and evaluated their activity against Helicobacter pylori. They discovered that most synthesized compounds exhibited significant inhibitory activity, with one specific compound showing the most potent effect (Mohammadhosseini et al., 2009).
Antimicrobial Activities of Triazol Derivatives : Research by Kaneria et al. (2016) involved the synthesis of triazol derivatives, including those with a 1,3,4-thiadiazole component, and their screening for antimicrobial activity. These compounds demonstrated effectiveness against various strains of bacteria and fungi (Kaneria et al., 2016).
Antiproliferative and Antimicrobial Properties : Gür et al. (2020) synthesized Schiff bases derived from 1,3,4-thiadiazole compounds and evaluated their antiproliferative and antimicrobial properties. Some compounds exhibited DNA protective ability and strong antimicrobial activity, indicating potential in cancer treatment and infection control (Gür et al., 2020).
Antitubercular Activities : Başoğlu et al. (2012) developed compounds including a 1,3,4-thiadiazole moiety and evaluated their antimicrobial activity, particularly against tuberculosis. The study revealed good antitubercular activities, highlighting the potential application in treating bacterial infections (Başoğlu et al., 2012).
Anticancer Agents : Osmaniye et al. (2018) synthesized new benzothiazole acylhydrazones with a 1,3,4-thiadiazole component, investigating their anticancer activity. The compounds demonstrated cytotoxic activity against various cancer cell lines, indicating their potential as anticancer agents (Osmaniye et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-chloro-6-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrClFN3OS2/c17-10-6-4-9(5-7-10)8-24-16-22-21-15(25-16)20-14(23)13-11(18)2-1-3-12(13)19/h1-7H,8H2,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYAHEULVGXRYGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrClFN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-chloro-6-fluorobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2805297.png)

![2-hydroxy-N-[3-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]benzamide](/img/structure/B2805300.png)

![9-(4-ethylphenyl)-3-(2-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2805304.png)
![N-(4-butylphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2805305.png)
![1-(2-methylphenyl)-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2805307.png)
![2-(4-tert-butylphenyl)-3-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2805309.png)




![N-[({[3-(trifluoromethyl)benzyl]oxy}amino)methylene]-3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carboxamide](/img/structure/B2805317.png)
![N-(4-acetylphenyl)-2-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}acetamide](/img/structure/B2805320.png)